Glycitin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Osteoarthritis Treatment

Scientific Field: Medical Science, specifically Osteoarthritis Treatment.

Summary of the Application: Glycitin, a natural isoflavone extracted from legumes, has been found to suppress cartilage destruction in osteoarthritis (OA) in mice.

Methods of Application or Experimental Procedures: In the study, primary murine chondrocytes were isolated and stimulated by TNF-α to evaluate the anti-inflammatory effects and protective function of glycitin in chondrocytes.

Results or Outcomes: The study found that glycitin functions were examined both in vivo and in vitro.

Application in Flavonoid Enrichment

Scientific Field: Food Science, specifically Flavonoid Enrichment.

Summary of the Application: Glycitin, along with other isoflavonoids like daidzein and genistein, was found to increase significantly in short-germinated black soybeans under a slight acid treatment.

Methods of Application or Experimental Procedures: The response surface optimization method was used to optimize the conditions for enriching flavonoids in short-germinated black soybeans under a slight acid treatment.

Results or Outcomes: Under these conditions, the flavonoid content reached 2.32 mg/g FW.

Application in Anti-Photoaging

Scientific Field: Dermatology, specifically Anti-Photoaging.

Summary of the Application: Glycitin has been found to have effects on human dermal fibroblast cell proliferation and migration via TGF‐β signaling.

Methods of Application or Experimental Procedures: The study involved treating human dermal fibroblast cells with glycitin and observing the effects on cell proliferation, migration, and collagen production.

Results or Outcomes: The study found that glycitin treatment resulted in increased cell proliferation, migration, and collagen production, suggesting potential anti-photoaging effects.

Application in Cancer Research

Scientific Field: Oncology, specifically Cancer Research.

Summary of the Application: Glycosidic derivatives of flavonoids, including glycitin, play a significant role in cancer proliferation mechanisms.

Methods of Application or Experimental Procedures: The study involved treating cancer cells with glycitin and other glycosidic flavonoids and observing the effects on cell proliferation and apoptosis.

Results or Outcomes: The study found that glycitin and other glycosidic flavonoids inhibited cell proliferation and induced apoptosis in cancer cells.

Application in Wound Healing and Anti-Scarring

Scientific Field: Dermatology, specifically Wound Healing and Anti-Scarring.

Methods of Application or Experimental Procedures: The study involved treating wounds with a combination of glycitin and TMF and observing the effects on wound healing and scarring.

Results or Outcomes: The study found that the combination of glycitin and TMF significantly boosted wound healing and anti-scarring activity.

Application in Food Products

Scientific Field: Food Science, specifically in Soy Products.

Summary of the Application: Glycitin is an isoflavone found in soy, and remains to various degrees in soy products like tofu, soymilk, and soy sauce.

Methods of Application or Experimental Procedures: The study involved analyzing the content of glycitin in various soy products and studying its transformation to glycitein.

Results or Outcomes: The study found that glycitin is present in various degrees in soy products and can be transformed to glycitein, which has its own health-associated properties.

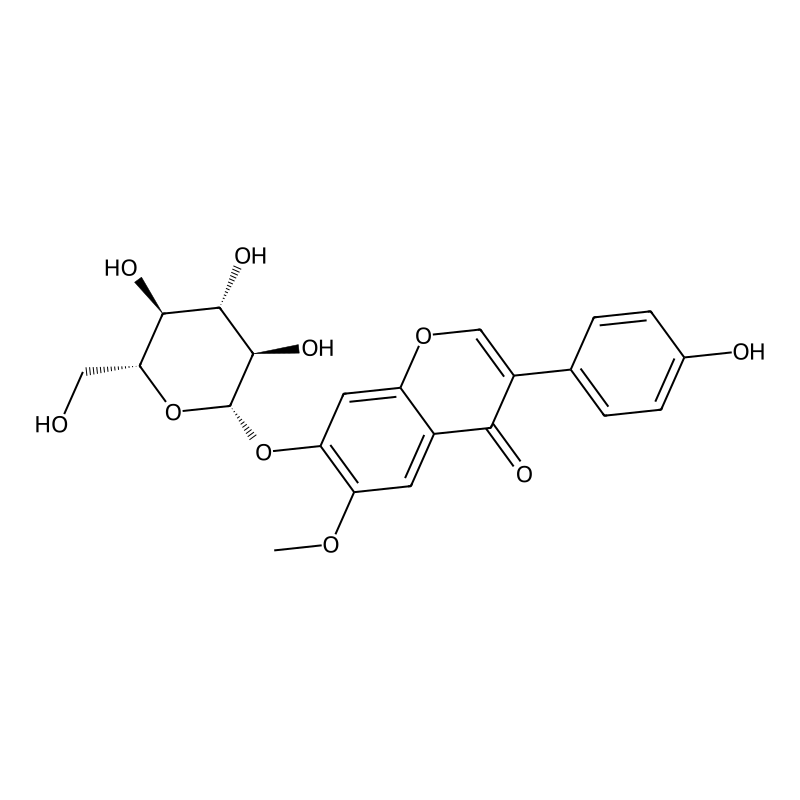

Glycitin, also known as glycitein 7-O-β-glucoside, is a naturally occurring O-methylated isoflavone predominantly found in soy products. It constitutes approximately 5-10% of the total isoflavones present in soy foods and exhibits weak estrogenic activity, similar to other soy isoflavones such as genistein and daidzein . Glycitin is characterized by its chemical formula C₁₆H₁₂O₅ and is recognized for its potential health benefits, particularly in relation to hormonal balance and various biological activities .

Glycitin can undergo hydrolysis to yield glycitein, which is the aglycone form of the compound. This transformation typically occurs through the action of human intestinal flora, which cleaves the glucose moiety from glycitin . The chemical structure of glycitin includes a methoxy group at position 6 and hydroxy groups at positions 7 and 4', which contribute to its reactivity and biological properties .

Glycitin has been studied for its various biological activities, including its effects on cell proliferation and DNA synthesis. Research indicates that glycitin can inhibit DNA synthesis in certain cancer cell lines, such as SKBR-3 breast cancer cells, particularly at higher concentrations. For instance, a significant reduction in DNA synthesis was observed at concentrations exceeding 40 mg/mL . Additionally, glycitin has been shown to alter cell membrane permeability, potentially leading to morphological changes in cells treated with this compound . Its weak estrogenic activity suggests that it may play a role in modulating hormonal responses in the body .

Glycitin can be synthesized through various methods, including extraction from natural sources like soybeans or through chemical synthesis techniques. The extraction process typically involves solvent extraction followed by purification steps such as chromatography to isolate glycitin from other isoflavones present in soy products . In laboratory settings, synthetic routes may involve the methylation of flavonoid precursors or glycosylation reactions to attach the glucose moiety to glycitein.

Glycitin has several applications, particularly in the fields of nutrition and pharmacology. It is often included in dietary supplements aimed at promoting hormonal balance due to its phytoestrogenic properties. Additionally, glycitin's potential anti-cancer effects make it a subject of interest in cancer research, where it may be investigated for its ability to inhibit tumor growth and proliferation . Furthermore, its antioxidant properties suggest potential applications in cosmetics and food preservation.

Studies have explored the interactions of glycitin with various biological systems. For instance, glycitin's interaction with estrogen receptors has been investigated to understand its role as a phytoestrogen. While it exhibits weak estrogenic activity compared to stronger estrogens like diethylstilbestrol and 17β-estradiol, it may still influence estrogen-related pathways and cellular responses . Additionally, research on glycitin's effects on cell cycle progression indicates that it may impact cellular mechanisms involved in growth regulation.

Glycitin shares structural similarities with other isoflavones found in soy products. Here are some comparable compounds:

| Compound | Structure Characteristics | Estrogenic Activity | Unique Features |

|---|---|---|---|

| Genistein | Hydroxy groups at positions 4' and 5 | Moderate | Stronger estrogenic activity than glycitin |

| Daidzein | Hydroxy groups at positions 4' and 7 | Moderate | Known for its anti-cancer properties |

| Glycitein | Methoxy group at position 6; hydroxy at 7 and 4' | Weak | Unique due to its O-methylation pattern |

Glycitin's unique O-methylation distinguishes it from these other compounds, potentially influencing its biological activity and pharmacological effects. Its weaker estrogenic activity compared to genistein and daidzein suggests that while it may contribute to health benefits associated with soy consumption, it does so through different mechanisms than its more potent counterparts .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

2: Zang Y, Igarashi K, Yu C. Anti-obese and anti-diabetic effects of a mixture of daidzin and glycitin on C57BL/6J mice fed with a high-fat diet. Biosci Biotechnol Biochem. 2015;79(1):117-23. doi: 10.1080/09168451.2014.955453. Epub 2014 Sep 11. PubMed PMID: 25209298.

3: Xu Z, Wu Q, Godber JS. Stabilities of daidzin, glycitin, genistin, and generation of derivatives during heating. J Agric Food Chem. 2002 Dec 4;50(25):7402-6. PubMed PMID: 12452666.

4: Zhang L, Chen J, Chai W, Ni M, Sun X, Tian D. Glycitin regulates osteoblasts through TGF-β or AKT signaling pathways in bone marrow stem cells. Exp Ther Med. 2016 Nov;12(5):3063-3067. Epub 2016 Sep 13. PubMed PMID: 27882117; PubMed Central PMCID: PMC5103745.

5: Li XH, Zhang JC, Sui SF, Yang MS. Effect of daidzin, genistin, and glycitin on osteogenic and adipogenic differentiation of bone marrow stromal cells and adipocytic transdifferentiation of osteoblasts. Acta Pharmacol Sin. 2005 Sep;26(9):1081-6. PubMed PMID: 16115375.

6: Uesugi T, Toda T, Tsuji K, Ishida H. Comparative study on reduction of bone loss and lipid metabolism abnormality in ovariectomized rats by soy isoflavones, daidzin, genistin, and glycitin. Biol Pharm Bull. 2001 Apr;24(4):368-72. PubMed PMID: 11305597.

7: Yeom SJ, Kim BN, Kim YS, Oh DK. Hydrolysis of isoflavone glycosides by a thermostable β-glucosidase from Pyrococcus furiosus. J Agric Food Chem. 2012 Feb 15;60(6):1535-41. doi: 10.1021/jf204432g. Epub 2012 Feb 1. PubMed PMID: 22251001.

8: Puri A, Panda BP. Simultaneous estimation of glycosidic isoflavones in fermented and unfermented soybeans by TLC-densitometric method. J Chromatogr Sci. 2015 Feb;53(2):338-44. doi: 10.1093/chromsci/bmu045. Epub 2014 May 28. PubMed PMID: 24872524.

9: Gaya P, Peirotén Á, Medina M, Landete JM. Isoflavone metabolism by a collection of lactic acid bacteria and bifidobacteria with biotechnological interest. Int J Food Sci Nutr. 2016;67(2):117-24. doi: 10.3109/09637486.2016.1144724. Epub 2016 Feb 16. PubMed PMID: 26878882.

10: Seo GY, Lim Y, Koh D, Huh JS, Hyun C, Kim YM, Cho M. TMF and glycitin act synergistically on keratinocytes and fibroblasts to promote wound healing and anti-scarring activity. Exp Mol Med. 2017 Mar 17;49(3):e302. doi: 10.1038/emm.2016.167. PubMed PMID: 28303029; PubMed Central PMCID: PMC5382558.

11: van der Velpen V, Geelen A, Hollman PC, Schouten EG, van 't Veer P, Afman LA. Isoflavone supplement composition and equol producer status affect gene expression in adipose tissue: a double-blind, randomized, placebo-controlled crossover trial in postmenopausal women. Am J Clin Nutr. 2014 Nov;100(5):1269-77. doi: 10.3945/ajcn.114.088484. Epub 2014 Aug 20. PubMed PMID: 25332325.

12: Baú TR, Garcia S, Ida EI. Changes in soymilk during fermentation with kefir culture: oligosaccharides hydrolysis and isoflavone aglycone production. Int J Food Sci Nutr. 2015;66(8):845-50. doi: 10.3109/09637486.2015.1095861. Epub 2015 Oct 12. PubMed PMID: 26460145.

13: Zhang Y, Chang SK. Isoflavone Profiles and Kinetic Changes during Ultra-High Temperature Processing of Soymilk. J Food Sci. 2016 Mar;81(3):C593-9. doi: 10.1111/1750-3841.13236. Epub 2016 Jan 27. PubMed PMID: 26814612.

14: Mulsow K, Eidenschink J, Melzig MF. FT-IR Method for the Quantification of Isoflavonol Glycosides in Nutritional Supplements of Soy (Glycine max (L.) MERR.). Sci Pharm. 2015 Mar 6;83(2):377-86. doi: 10.3797/scipharm.1410-02. Print 2015 Apr-Jun. PubMed PMID: 26839824; PubMed Central PMCID: PMC4727761.

15: Choi JH, Chung MJ, Jeong DY, Oh DH. Immunostimulatory activity of isoflavone-glycosides and ethanol extract from a fermented soybean product in human primary immune cells. J Med Food. 2014 Oct;17(10):1113-21. doi: 10.1089/jmf.2013.3040. Epub 2014 Sep 17. PubMed PMID: 25230138.

16: Quinhone Júnior A, Ida EI. Isoflavones of the soybean components and the effect of germination time in the cotyledons and embryonic axis. J Agric Food Chem. 2014 Aug 20;62(33):8452-9. doi: 10.1021/jf502927m. Epub 2014 Aug 12. PubMed PMID: 25070365.

17: Gaya P, Medina M, Sánchez-Jiménez A, Landete JM. Phytoestrogen Metabolism by Adult Human Gut Microbiota. Molecules. 2016 Aug 9;21(8). pii: E1034. doi: 10.3390/molecules21081034. PubMed PMID: 27517891.

18: Andrade JC, Mandarino JM, Kurozawa LE, Ida EI. The effect of thermal treatment of whole soybean flour on the conversion of isoflavones and inactivation of trypsin inhibitors. Food Chem. 2016 Mar 1;194:1095-101. doi: 10.1016/j.foodchem.2015.08.115. Epub 2015 Sep 3. PubMed PMID: 26471658.

19: Islam MA, Punt A, Spenkelink B, Murk AJ, Rolaf van Leeuwen FX, Rietjens IM. Conversion of major soy isoflavone glucosides and aglycones in in vitro intestinal models. Mol Nutr Food Res. 2014 Mar;58(3):503-15. doi: 10.1002/mnfr.201300390. Epub 2013 Nov 18. PubMed PMID: 24668774.

20: Talaei M, Lee BL, Ong CN, van Dam RM, Yuan JM, Koh WP, Pan A. Urine phyto-oestrogen metabolites are not significantly associated with risk of type 2 diabetes: the Singapore Chinese health study. Br J Nutr. 2016 May;115(9):1607-15. doi: 10.1017/S0007114516000581. Epub 2016 Mar 7. PubMed PMID: 26949260.